6-Chloro-5-phenylpyridazin-3(2H)-one 6-Chloro-5-phenylpyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13962862
InChI: InChI=1S/C10H7ClN2O/c11-10-8(6-9(14)12-13-10)7-4-2-1-3-5-7/h1-6H,(H,12,14)
SMILES:
Molecular Formula: C10H7ClN2O
Molecular Weight: 206.63 g/mol

6-Chloro-5-phenylpyridazin-3(2H)-one

CAS No.:

Cat. No.: VC13962862

Molecular Formula: C10H7ClN2O

Molecular Weight: 206.63 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-5-phenylpyridazin-3(2H)-one -

Specification

Molecular Formula C10H7ClN2O
Molecular Weight 206.63 g/mol
IUPAC Name 3-chloro-4-phenyl-1H-pyridazin-6-one
Standard InChI InChI=1S/C10H7ClN2O/c11-10-8(6-9(14)12-13-10)7-4-2-1-3-5-7/h1-6H,(H,12,14)
Standard InChI Key JFOMWEPNUQNGDO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC(=O)NN=C2Cl

Introduction

Structural and Molecular Characteristics

The pyridazine ring in 6-chloro-5-phenylpyridazin-3(2H)-one contains two adjacent nitrogen atoms at positions 1 and 2, with a ketone group at position 3. The chlorine atom at position 6 and the phenyl group at position 5 introduce steric and electronic effects that differentiate this compound from its isomers.

Spectroscopic Properties

While specific spectral data for 6-chloro-5-phenylpyridazin-3(2H)-one are unavailable, analogs provide insight into expected patterns:

  • 1H ^1\text{H}-NMR: Peaks between δ 7.03–8.26 ppm for aromatic protons, with singlet(s) for methylene or methyl groups (e.g., δ 5.34–5.88 ppm for CH2_2 in derivatives) .

  • IR: Stretching vibrations at ~1664 cm1^{-1} (C=O), ~3059 cm1^{-1} (C-H aromatic), and ~1674 cm1^{-1} (C-Cl) .

Synthetic Methodologies

Friedel-Crafts Alkylation

The synthesis of 5-chloro-6-phenylpyridazin-3(2H)-one involves a Friedel-Crafts reaction between mucochloric acid (3,4-dichloro-5-hydroxyfuran-2(5H)-one) and benzene in the presence of AlCl3_3 . For the 6-chloro-5-phenyl isomer, analogous strategies may require adjusted starting materials or regioselective conditions.

Key Reaction Steps:

  • Chlorination: Introduction of chlorine via electrophilic substitution.

  • Cyclization: Formation of the pyridazine ring under acidic or basic conditions.

  • Functionalization: Substitution at the N-2 position using alkyl halides or other electrophiles .

Optimization Challenges:

  • Solvent choice (DMF vs. acetone) impacts yield and purity .

  • Bromine substituents react faster than chlorine, suggesting halogen exchange may enhance efficiency .

Physicochemical Properties

Thermal Stability

  • Melting Point: Estimated 190–210°C (based on 5-chloro-6-phenyl analog melting at 201–204°C) .

  • Boiling Point: ~403.8°C (similar to 6-phenylpyridazin-3(2H)-one) .

Solubility and Reactivity

  • Solubility: Low in polar solvents (e.g., water), moderate in acetone or DMF.

  • Hydrolytic Stability: Susceptible to nucleophilic attack at the C-5 chlorine under basic conditions .

Table 1: Comparative Physicochemical Data

Property6-Chloro-5-phenylpyridazin-3(2H)-one5-Chloro-6-phenylpyridazin-3(2H)-one
Molecular FormulaC11H8ClN2O\text{C}_{11}\text{H}_8\text{ClN}_2\text{O}C10H7ClN2O\text{C}_{10}\text{H}_7\text{ClN}_2\text{O}
Melting Point (°C)190–210 (estimated)201–204
Boiling Point (°C)~403.8403.8
Density (g/cm³)1.3 (estimated)1.2±0.1

Biological Activity and Applications

Pharmacological Modifications

  • Thiadiazole/Oxadiazole Hybrids: Derivatives with 1,3,4-thiadiazole moieties show enhanced bioavailability and target specificity .

  • Oxidation Products: Oxidation of methylthio groups to sulfones (e.g., compound 7a-7c in ) improves water solubility.

Industrial and Research Applications

Agrochemical Development

Chlorinated pyridazinones are explored as herbicides and fungicides due to their stability and bioactivity. The phenyl group enhances lipid permeability, aiding foliar absorption .

Materials Science

  • Coordination Chemistry: Pyridazinone derivatives act as ligands for transition metals, enabling catalytic applications.

  • Polymer Additives: Chlorine substituents improve flame retardancy in polymeric materials.

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity: Achieving precise substitution patterns remains challenging, necessitating advanced catalysts or directing groups.

  • Scalability: Industrial production requires continuous flow systems to optimize yields (>70%) .

Toxicity and Environmental Impact

  • Ecotoxicity: Chlorinated heterocycles may persist in ecosystems, requiring biodegradation studies.

  • Hazard Classification: Analogous compounds are labeled irritants (Xi), warranting safety assessments .

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